N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide
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Overview
Description
N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with N,N-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1,2,3,4-tetrahydroquinolin-3-amine
- 3,3-dimethyl-1,2,3,4-tetrahydroquinolin-2-one
- 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
1315366-65-4 |
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Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N,N-dimethyl-3-(1,2,3,4-tetrahydroquinolin-4-yl)propanamide |
InChI |
InChI=1S/C14H20N2O/c1-16(2)14(17)8-7-11-9-10-15-13-6-4-3-5-12(11)13/h3-6,11,15H,7-10H2,1-2H3 |
InChI Key |
OSDXCIHLRWIEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
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